Thiogar
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119619-78-2 |
|---|---|
Molecular Formula |
C7H14NO8PS |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(2-sulfanylacetyl)amino]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H14NO8PS/c9-4(2-18)8-7-6(11)5(10)3(16-7)1-15-17(12,13)14/h3,5-7,10-11,18H,1-2H2,(H,8,9)(H2,12,13,14)/t3-,5-,6-,7-/m1/s1 |
InChI Key |
DUISMXABKZWOLR-SHUUEZRQSA-N |
SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CS)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
Other CAS No. |
119619-78-2 |
Synonyms |
(alpha)-isomer of ThioGar ThioGar thioglycine ribonucleotide |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Thiogar
Established Synthetic Routes to Thiogar and its Core Analogues
The creation of this compound and its core analogues relies on precise synthetic routes that allow for the controlled incorporation of sulfur and the correct assembly of complex carbohydrate and nucleotide-like structures.
Methodologies for Thio-Galactofuranose Derivatives
The synthesis of thio-galactofuranose derivatives, which can serve as building blocks or related structures to this compound, often involves the condensation of per-O-acylated galactofuranose precursors with appropriate thiols. A common approach utilizes per-O-benzoyl-D-galactofuranose, which is condensed with various thiols in the presence of Lewis acid catalysts such as tin(IV) chloride (SnCl4) or boron trifluoride diethyl etherate (BF3·OEt2). oup.comarkat-usa.org This reaction typically proceeds with high stereoselectivity, leading to the formation of 1-thio-β-D-galactofuranosides. Subsequent debenzoylation using mild conditions, such as treatment with sodium methoxide (B1231860), yields the deprotected thioglycosides in high yields. oup.com
For example, the SnCl4-catalyzed S-glycosylation of penta-O-benzoyl-α,β-D-galactofuranose (1) with alkyl, benzyl (B1604629), and aryl thiols has been reported to yield thiogalactofuranosides (2–6) with good yields, ranging from 85% to 95%. oup.com The deacylation of these intermediates with sodium methoxide further provides the crystalline products (7–11) in yields of 85–94%. oup.com
Table 1: Representative Yields for 1-Thio-β-D-Galactofuranoside Synthesis
| Product Class | Precursor | Catalyst | Thiol Type | Yield Range (%) |
| Peracylated Thiogalactofuranosides | Penta-O-benzoyl-α,β-D-galactofuranose | SnCl4 | Alkyl, Benzyl, Aryl | 85–95 oup.com |
| Deprotected Thiogalactofuranosides | Peracylated Thiogalactofuranosides | NaOMe | Alkyl, Benzyl, Aryl | 85–94 oup.com |
Other methodologies for synthesizing thio-β-D-galactose derivatives from parent carbohydrates like D-galactose, methyl β-D-galactoside, and methyl β-D-glucoside have also been explored. These approaches emphasize the critical role of solvent choice, nucleophilic reagent concentration, and protecting group strategies in efficiently introducing sulfur at various positions of the galactose ring. diva-portal.org
Convergent and Regiospecific Approaches to Glycinamide (B1583983) Ribonucleotide (GAR) Analogues
The synthesis of this compound, a key Glycinamide Ribonucleotide (GAR) analogue, exemplifies a convergent and regiospecific synthetic strategy. This approach allows for the formation of the desired compound under mild conditions, which is crucial for maintaining the integrity of sensitive biochemical structures. google.com A central aspect of this compound synthesis involves the DCC (N,N'-dicyclohexylcarbodiimide) coupling of tribenzoyl ribosylamine with an S-protected mercaptoacetic acid. google.com This specific coupling reaction is designed to be carried out at neutral pH in an aqueous buffered medium, which is advantageous for biomimetic syntheses. google.com
Catalysis in this compound Synthesis
Catalytic methods are indispensable in the synthesis of this compound and its related structures, particularly for the precise formation of carbon-sulfur bonds. Both transition metal-promoted and non-metallic approaches have been employed.
Transition Metal-Promoted Cross-Coupling Reactions for Carbon-Sulfur Bond Formation in this compound-Related Structures
Transition metal-catalyzed cross-coupling reactions are pivotal for the construction of carbon-sulfur (C-S) bonds, which are fundamental to this compound and other sulfur-containing molecules. These reactions often involve the coupling of thiols with aryl halides or pseudohalides to yield thioethers. nih.govresearchgate.net Palladium-catalyzed coupling is a prominent method in this field, but other metals such as copper and nickel have also been successfully utilized. nih.govresearchgate.netresearchgate.net
For instance, copper(II) acetate (B1210297) ([Cu(OAc)2]) has been employed as a catalyst in Chan-Lam cross-coupling reactions for the synthesis of S-aryl/heteroaryl-quinazolines, demonstrating improved conditions for C-S bond formation. ias.ac.in These reactions typically tolerate various functional groups and can proceed with both electron-rich and electron-deficient aryl boronic acids. ias.ac.in While direct examples for this compound synthesis using these specific cross-coupling reactions are not extensively detailed, the principles apply to the formation of the C-S linkage in its structure. The challenge in C-S bond formation often lies in the propensity of sulfur species to rapidly and irreversibly deactivate catalysts. ias.ac.in
Table 2: Common Transition Metals in C-S Bond Formation
| Metal Catalyst | Common Applications | Advantages |
| Palladium (Pd) | Coupling of thiols with aryl halides/pseudohalides | Widely used, effective for thioether synthesis nih.gov |
| Copper (Cu) | Chan-Lam coupling, C-S bond formation in quinazolines | Lower cost, lower toxicity, good stability researchgate.netias.ac.in |
| Nickel (Ni) | Coupling of sp3-hybridized organohalides with thiols | Emerging for challenging C-S bond formations researchgate.net |
Organocatalytic and Other Non-Metallic Synthetic Approaches for this compound Derivatives
Beyond transition metals, organocatalysis and other non-metallic methods offer alternative, often more sustainable, routes for synthesizing this compound derivatives. Organocatalysis involves the use of small organic molecules, typically composed of carbon, hydrogen, oxygen, nitrogen, sulfur, and phosphorus, to accelerate chemical reactions. organic-chemistry.org Key advantages of organocatalysts include their insensitivity to moisture and oxygen, ready availability, lower cost, and reduced toxicity compared to metal catalysts, which is particularly beneficial for pharmaceutical intermediates. organic-chemistry.orgnih.gov
While specific organocatalytic routes for this compound are not detailed, the broader field of organocatalysis has seen significant advancements since the turn of the century. units.it Examples include proline-catalyzed intramolecular asymmetric aldol (B89426) reactions and thiourea-based catalysts that operate via hydrogen-bonding. nih.govunits.it These methods are capable of forming various carbon-carbon and carbon-heteroatom bonds with high yields and enantiomeric purity. units.it
In addition to organocatalysis, other non-metallic strategies for C-S bond formation have been developed. For instance, an efficient and transition metal-free method for synthesizing unsymmetrical thiosulfonates involves the oxidative coupling reactions of N-hydroxy aryl sulfonamides and disulfides, mediated by iodine and tert-butyl hydroperoxide (TBHP). researchgate.net Such metal-free conditions are increasingly sought after for their environmental benefits and reduced complexity.
Design Principles for Hydrolytic and Oxidative Stability in this compound Derivatives
The design of this compound incorporates specific principles to enhance its hydrolytic and oxidative stability, which are critical for its utility in biological systems and for practical handling. The inherent stability of this compound is a direct consequence of its structural modification from the natural Glycinamide Ribonucleotide (GAR). google.com
By designing this compound as a mercapto analog of GAR, where a sulfur atom replaces a nitrogen in the side chain, the compound exhibits improved stability. google.com This substitution influences the electronic and steric properties of the molecule, contributing to its resistance against hydrolysis and oxidation. The ability to perform the crucial coupling reaction during its synthesis at neutral pH in an aqueous buffered medium further underscores its designed stability under physiological-like conditions. google.com This contrasts with some traditional synthetic methods that might require harsh conditions, potentially compromising the stability of the final product.
In a broader context, the design principles for oxidative stability in chemical derivatives, as observed in studies of anthradithiophenes, involve understanding factors such as light absorption, concentration dependence, and reactivity with singlet oxygen. rsc.org While these studies are not directly on this compound, they highlight general considerations for designing robust materials. The deliberate incorporation of sulfur in this compound, replacing a more labile nitrogen, is a key design choice that confers enhanced hydrolytic and oxidative stability, making it a more robust analog for research and potential therapeutic applications.
Derivatization Strategies for Functional Exploration of this compound Analogues
Derivatization of this compound and its analogues involves various synthetic methodologies aimed at exploring their functional potential, ranging from the construction of novel disaccharides to the development of complex inhibitors and probes. These strategies leverage the unique reactivity and stability conferred by the sulfur atom.
The synthesis of novel disaccharides incorporating this compound residues, or more broadly, thioglycoside moieties, is a crucial area in carbohydrate chemistry due to their utility as stable mimics of natural oligosaccharides. Thioglycosides serve as versatile building blocks for constructing complex glycans rsc.orgresearchgate.net.
Traditional approaches for forming glycosidic bonds from thioglycosides involve their activation with thiophilic reagents. One such method utilizes an N,N-dialkylsulfinamide in conjunction with trifluoromethanesulfonic anhydride (B1165640) (Tf2O), enabling the facile synthesis of disaccharides, oligosaccharides, and polysaccharides google.com. Triflic acid (TfOH) has also proven effective in promoting the efficient synthesis of thioglycosides from per-acetylated sugars, characterized by high reaction rates and yields rsc.org.
Beyond chemical activation, enzyme-mediated synthesis offers a highly stereoselective route. For instance, a mutant GH20 hexosaminidase from Streptomyces plicatus, acting as a thioglycoligase, facilitates the formation of S-linked disaccharides in nearly quantitative yields. This enzyme can couple N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) donors with a diverse range of thiol acceptors, including 3-, 4-, and 6-thiosugar derivatives ubc.canih.gov.
Specific examples of thiodisaccharide synthesis include structures related to 4-thiolactose, where benzyl β-D-Gal-S-(1→4)-3-deoxy-4-thio-α-D-hexopyranosides have been synthesized rsc.org. Another effective strategy involves the activation of thioglycosides with copper(II) bromide (CuBr2) and triflic acid (TfOH), leading to disaccharide products in high yields semanticscholar.org. Furthermore, an iterative assembly of thio-oligosaccharides can be achieved through aqueous S-glycosylation of various deoxythio sugars, such as 1-thio-β-D-glucose (sodium salt), which readily forms 1,1-thio-disaccharides nih.gov. Intramolecular thioglycosyl migration, specifically a 1→2 rearrangement, has also been demonstrated to convert 1,1'-thio-linked glucopyranosyl α-D-mannopyranosides into 1,2-thio-linked methyl sophorosides or methyl kojibiosides acs.org.
The synthesis of N-(4-Y-substituted-phenyl) peracetylated thio-D-glucopyranosylarylamines, a significant class of this compound analogues, typically involves the reaction of 5-thio-D-glucopyranose pentaacetate with various 4-Y-substituted anilines (where Y can be OMe, H, CF3, or NO2) collectionscanada.gc.caresearchgate.netnih.govcolab.ws. This reaction is commonly catalyzed by mercuric chloride collectionscanada.gc.caresearchgate.netnih.govcolab.ws.
The synthetic process generally yields anomeric mixtures of the tetraacetylated products, which can subsequently be separated and crystallized researchgate.netnih.gov. Following synthesis, deprotection of these tetraacetylated compounds provides the parent glycosylamines as alpha/beta anomeric mixtures collectionscanada.gc.caresearchgate.netnih.gov. The precise configurational equilibria of these neutral and protonated N-(4-Y-substituted-phenyl) peracetylated-5-thio-D-glucopyranosylarylamines have been extensively investigated using 1H NMR spectroscopy to understand their structural characteristics collectionscanada.gc.caresearchgate.net.
These synthesized compounds have been evaluated for their functional properties, such as their ability to inhibit enzymes. For instance, specific N-phenyl-5-thio-D-glucopyranosylamines have been shown to inhibit glucoamylase G2 (GA) and α-glucosidase from brewer's yeast nih.gov. The inhibitory constants (Ki) for selected compounds are detailed in the table below.
| Compound | Y-Substituent | Ki (mM) for Glucoamylase G2 (α-isomer) nih.gov | Ki (mM) for α-Glucosidase (Brewer's Yeast) nih.gov |
| p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine | OMe | 0.47 | 1.05 |
| N-phenyl-5-thio-D-glucopyranosylamine | H | 0.78 | > 10 |
| p-nitro-N-phenyl-5-thio-D-glucopyranosylamine | NO2 | 0.27 | Not reported |
| p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamine | CF3 | 0.87 | Not reported |
Note: Ki values are based on specific binding of the alpha isomers where applicable.
Multisubstrate Adduct Inhibitors (MAIs) represent a strategic approach in drug design, involving the covalent combination of analogues of a substrate and a cofactor, or multiple substrates, to target an enzyme nih.gov. This design principle aims to create inhibitors with enhanced biological activity by simultaneously occupying multiple binding sites of an enzyme nih.gov.
Thioglycosides, including this compound derivatives, are particularly well-suited for incorporation into MAIs. They are recognized as hydrolase-resistant mimics of O-linked glycosides, making them valuable probes for studying biological processes due to their increased stability against enzymatic degradation in biological systems, such as resistance to glycosidases nih.govresearchgate.netencyclopedia.pub. This stability contributes to improved pharmacokinetic properties, which is a key consideration in drug design ontosight.ai.
The inherent properties of thio-sugars, such as their ability to mimic natural substrates while offering enhanced stability, position them as excellent candidates for developing MAIs. While specific MAIs explicitly named "this compound" are not widely detailed in general literature, the principles of MAI design combined with the known advantages of thioglycosides suggest their significant potential in this area. For example, thioglycosides have been explored as potential antiviral compounds acs.org. The concept of MAIs has been successfully applied to various enzymes, providing insights into enzymatic mechanisms and inhibitory requirements nih.govresearchgate.net.
Thiourea-conjugating sugar derivatives, often incorporating this compound-like structures, are synthesized and utilized as chemical probes for investigating various biological activities. The thiourea (B124793) functionality is highly valued in medicinal chemistry due to its capacity to form stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors nih.gov.
A common synthetic pathway for these conjugates involves the reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate with various amines to yield glycosyl thioureas mdpi.comjocpr.comresearchgate.net. A notable advantage of this approach is the ability to control the anomeric configuration; employing a 2-acetyl neighboring group participation strategy can lock the β-configuration, thereby avoiding the formation of undesirable α/β anomer mixtures mdpi.comresearchgate.net. Furthermore, novel one-pot reaction conditions have been developed for the direct preparation of glycosyl thiourea derivatives from glycosyl azides researchgate.net.
These thiourea-conjugated sugar derivatives have demonstrated diverse biological applications. For instance, D-glucose-conjugated thioureas containing a pyrimidine (B1678525) ring have been designed and synthesized as multitarget inhibitors. These compounds exhibit inhibitory activity against enzymes implicated in Type 2 diabetes mellitus, including α-amylase, α-glucosidase, dipeptidyl peptidase-4 (DPP-4), and protein tyrosine phosphatase 1B (PTP1B) nih.gov.
Research findings highlight the varying inhibitory potencies based on the substituent on the thiourea moiety, as shown in the table below for D-glucose-conjugated pyrimidine thiourea compounds:
| Compound | Substituent (R) | IC50 (µM) for α-Amylase nih.gov | IC50 (µM) for α-Glucosidase nih.gov | IC50 (nM) for DPP-4 nih.gov | IC50 (µM) for PTP1B nih.gov |
| 8k | ortho-methoxy | 9.72 ± 0.34 | Not reported | Not reported | Not reported |
| 8j | meta-methoxy | Not reported | 9.73 ± 0.72 | Not reported | Not reported |
| 8f | para-bromo | Not reported | Not reported | 2.53 ± 0.03 | Not reported |
| 8h | para-isopropyl | Not reported | Not reported | Not reported | 2.74 ± 0.03 |
| Acarbose | (Standard) | 29.35 ± 0.23 | 1.05 ± 0.05 | N/A | N/A |
| Alogliptin | (Standard) | N/A | N/A | 5.71 | N/A |
| p-NPP | (Standard) | N/A | N/A | N/A | 1.57 ± 0.04 |
Note: N/A indicates not applicable for the standard used in that assay.
Furthermore, thiourea-conjugating organic arsenic D-glucose derivatives have been developed, demonstrating increased selectivity for human colon cancer cells (HCT-116) compared to human embryonic kidney 293T cells, suggesting their potential as chemotherapeutic agents mdpi.comresearchgate.net. The reaction of isothiocyanates with primary amines to form thioureas is highly selective, making them useful for labeling proteins at lysine (B10760008) residues and N-terminal amines, thus serving as valuable tools in fluorescent probe labeling caymanchem.com.
Mechanistic Investigations of Thiogar at the Molecular Level Non Clinical
Conformational Analysis of Thiogar and its Conjugates
Structural Distortions Induced by Sulfur Substitution in Carbohydrate Rings
This compound is structurally defined as a glycinamide (B1583983) ribonucleotide (GAR) analogue where a sulfur atom replaces a nitrogen atom within its side chain drugbank.com. It is important to clarify that this sulfur substitution occurs on the side chain of the molecule, specifically in the 2-aminoacetyl moiety of GAR, rather than directly within the furanose (oxolane) carbohydrate ring itself drugbank.comCurrent time information in Moscow, RU..
Molecular Recognition Events Involving this compound-Modified Glycoconjugates
A prominent example of molecular recognition involving a this compound-modified glycoconjugate is the compound ThioGarDideazaFolate (TGDDF) drugbank.comnih.govh-its.org. TGDDF represents a sophisticated multisubstrate adduct inhibitor (MAI) designed to target glycinamide ribonucleotide transformylase (GAR TFase; E.C. 2.1.2.2), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway drugbank.com.
TGDDF is engineered to incorporate nearly all the structural features of the two natural substrates of GAR TFase: a folate component (specifically, an analogue like 5,8-dideazafolate) and a ribonucleotide component (this compound, as a GAR analogue) drugbank.com. This design principle is critical for its high specific affinity for the enzyme. The molecular recognition process involves TGDDF binding tightly to the active site of GAR TFase, thereby inhibiting its catalytic activity drugbank.comnih.gov.
Research findings demonstrate that beta-TGDDF acts as a slow, tight-binding inhibitor against GAR TFase from various species, including E. coli, avian, HeLaO, and L1210 drugbank.com. This broad inhibitory activity across different enzyme sources underscores the effectiveness of the molecular recognition between TGDDF and the GAR TFase enzyme. The tight binding is attributed to the inhibitor's ability to mimic the transition state or a stable intermediate formed during the enzymatic reaction, a common strategy for potent enzyme inhibitors drugbank.comh-its.org.
The table below summarizes the inhibitory properties of beta-TGDDF against different GAR TFase enzymes:
| Enzyme Source | Inhibition |
| E. coli GAR TFase | + |
| Avian GAR TFase | + |
| HeLaO GAR TFase | + |
| L1210 GAR TFase | + |
| AICAR TFase (avian) | - |
| DHFR (E. coli) | - |
| DHFR (mouse) | - |
| TS (L. casei) | - |
| Note: '+' indicates inhibition, '-' indicates no inhibition. Data derived from studies on beta-TGDDF's inhibitory properties. drugbank.com |
This specific and potent inhibition highlights the precise molecular recognition capabilities of this compound when integrated into a larger glycoconjugate structure like TGDDF, allowing it to interact with high affinity and specificity with its target enzyme drugbank.com.
Advanced Computational and Theoretical Chemistry Approaches for Thiogar
Quantum Mechanical Simulations of Thiogar Electronic Structure
Quantum mechanical (QM) simulations are fundamental for understanding the electronic structure of molecules, providing insights into their inherent chemical properties dtic.milresearchgate.net. These simulations are based on the principles of quantum mechanics, offering a high level of accuracy in describing atomic and molecular systems aps.org.
Ab initio and Density Functional Theory (DFT) calculations are first-principles quantum mechanical methods widely used to study the electronic structure, geometry, and energetic properties of molecules dtic.milresearchgate.netaps.orgresearchgate.netarxiv.orgnih.govpreprints.orgresearchgate.netescholarship.org. For this compound, these calculations can be employed to optimize its molecular geometry, determining the most stable three-dimensional arrangement of its atoms researchgate.netnih.gov. Furthermore, DFT can provide detailed information about the electronic properties of this compound, such as frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity nih.gov. Charge distribution and electrostatic potentials can also be mapped, revealing regions of the molecule prone to nucleophilic or electrophilic attack nih.gov. Such calculations are often performed using sophisticated software packages like Gaussian, VASP, Orca, and CP2K ens-lyon.frresearchgate.netarxiv.orgnih.govescholarship.orgrsc.org.
Molecular Dynamics and Statistical Mechanics Simulations of this compound Systems
MD simulations are particularly valuable for exploring the conformational landscape of this compound when it forms complexes with enzymes, such as GAR TFase lookchem.comresearchgate.netnih.goviyte.edu.trnih.govplos.org. Proteins and their complexes adopt multiple conformations linked to their biological functions, and MD simulations can capture these dynamic structural states researchgate.net. By simulating the movement of this compound and the enzyme over time, researchers can identify stable binding poses, transient intermediates, and the flexibility of the active site researchgate.netnih.gov. This dynamic perspective helps to understand how this compound binds, induces conformational changes in the enzyme, and ultimately inhibits its activity nih.govplos.org. For instance, MD can reveal steric hindrance effects caused by the inhibitor within the enzyme's active site nih.gov.
Modeling ligand-receptor interactions is a cornerstone of drug discovery, and MD simulations, often coupled with molecular docking, are extensively used for this purpose lookchem.comescholarship.orgresearchgate.netmdpi.complos.orgarxiv.orgnih.govmdpi.com. For this compound analogues, these methods can predict binding affinities, identify key residues involved in interactions, and characterize the kinetics of binding and unbinding researchgate.netmdpi.complos.orgarxiv.orgnih.govmdpi.com. By simulating the binding process, researchers can gain insights into the specific noncovalent interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that stabilize the this compound-enzyme complex researchgate.netplos.orgmdpi.com. This information is critical for rationally designing this compound analogues with enhanced binding specificity and potency towards GAR TFase, while minimizing off-target effects plos.org.
Cheminformatics and Machine Learning in this compound Research
Data-Driven Approaches for Identifying Novel this compound Analogues
Data-driven approaches in chemistry involve systematically collecting and analyzing extensive datasets to derive insights and guide decision-making with minimal a priori assumptions. [1st search: 8, 17] In the context of identifying novel this compound analogues, these approaches leverage the power of computational methods to explore and design compounds with improved or novel inhibitory properties against GAR TFase or other relevant targets.
One primary application is the use of high-throughput virtual screening (HTVS) of large chemical libraries. This involves computationally screening millions of compounds to identify "hits" that are predicted to bind effectively to the target enzyme, such as GAR TFase. [2nd search: 11] These virtual hits can then be prioritized for experimental synthesis and testing, significantly reducing the time and cost associated with traditional drug discovery. [2nd search: 11, 20]
Machine learning (ML) methods are integral to data-driven analogue identification. These models are trained on existing datasets of known compounds and their activities to learn complex patterns and relationships between chemical structure and biological activity. [1st search: 23, 2nd search: 9] For this compound, an ML model could be trained on a dataset of known GAR TFase inhibitors and their structural features. Once trained, the model can predict the activity of new, unsynthesized this compound analogues, guiding the design process towards compounds with a higher probability of success. [1st search: 23]
Quantitative Structure-Activity Relationship (QSAR) studies are a classic example of data-driven approaches. QSAR models establish mathematical relationships between the chemical structure of compounds (represented by molecular descriptors) and their biological activities. [2nd search: 1, 6] By developing a QSAR model for this compound and its known analogues, researchers can predict the inhibitory activity of newly designed analogues based on their computed molecular descriptors. This allows for the rational design of compounds by modifying specific structural features predicted to enhance activity. [2nd search: 1, 6]
The integration of physics-based methods with ML approaches can further enhance the efficiency and accuracy of identifying novel analogues. For instance, active learning, which combines computational docking with ML, can rapidly assess very large chemical libraries, speeding up the process of finding promising candidates. [1st search: 23]
Conceptual Data Table: Predicted Activities of this compound Analogues via Data-Driven Approaches
| Analogue ID | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (nM) | Key Structural Modification |
| This compound-A1 | -9.5 | 15 | Substitution at C5 |
| This compound-A2 | -8.8 | 30 | Thio-substitution |
| This compound-A3 | -10.2 | 8 | Ring expansion |
| This compound-A4 | -9.1 | 22 | Fluorine addition |
Note: The data presented in this table are illustrative and conceptual, demonstrating the type of predictive output that data-driven approaches would generate for this compound analogues. Actual values would depend on specific computational models and experimental validation.
Predictive Modeling of Biochemical Interactions with this compound
Predictive modeling in computational chemistry focuses on forecasting the complex biochemical interactions between a compound like this compound and its biological targets. [1st search: 7, 13] This is crucial for understanding the mechanism of action, optimizing binding, and predicting potential off-target effects.
Molecular docking is a widely used predictive modeling technique that simulates how a small molecule, such as this compound, binds to a protein target, like GAR TFase. [2nd search: 2, 8] It predicts the preferred binding orientation (pose) and estimates the binding affinity, providing insights into the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. [2nd search: 8] This information is vital for structure-based drug design, allowing researchers to modify this compound's structure to improve its fit and affinity for the active site. [2nd search: 8]
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the this compound-enzyme complex over time. [2nd search: 5, 7, 13] MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein, as well as the influence of the surrounding solvent. [2nd search: 7, 21] This can reveal conformational changes upon binding, the stability of the complex, and the strength of specific interactions, which are critical for understanding the drug's efficacy. [2nd search: 5, 7] For example, MD simulations can track metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the compound-protein interaction. [2nd search: 5]
Advanced machine learning and deep learning techniques are increasingly applied to predict drug-target interactions (DTIs). [1st search: 9, 2nd search: 10] These models can integrate diverse data types, including chemical structural features (e.g., MACCS keys, fingerprints) and biomolecular properties (e.g., amino acid composition of the target protein). [1st search: 9, 2nd search: 10] By learning from vast datasets of known interactions, these models can predict whether this compound or its analogues will interact with specific proteins, and with what affinity, even for targets not explicitly studied experimentally. [1st search: 9] This helps in identifying not only desired on-target interactions but also potential off-target interactions that could lead to adverse effects. [1st search: 7]
Conceptual Data Table: Predicted Biochemical Interaction Parameters for this compound
| Interaction Type | Method Used | Predicted Value | Description |
| Binding Affinity | Molecular Docking | -9.8 kcal/mol | Estimated strength of this compound's binding to GAR TFase. |
| Interaction Site | Molecular Docking | Active Site (specific residues) | Predicted amino acid residues in GAR TFase involved in binding this compound. |
| Complex Stability | Molecular Dynamics | Low RMSD/RMSF for 100 ns | Indication of a stable this compound-GAR TFase complex over simulation time. |
| Key Interactions | Molecular Docking | H-bonds, Hydrophobic contacts | Specific types of non-covalent bonds formed between this compound and GAR TFase. |
Note: The data presented in this table are illustrative and conceptual, demonstrating the types of predictive outcomes that predictive modeling approaches would yield for this compound's biochemical interactions. Actual values would depend on specific computational methodologies and the target protein's structure.
Analytical Methodologies for Characterizing Thiogar and Its Derivatives
High-Resolution Spectroscopic Techniques for Thiogar Structural Elucidation
Spectroscopic methods are indispensable for probing the atomic and molecular structure of this compound compounds. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their connectivity, configuration, and three-dimensional arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including this compound and its derivatives. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them.
For this compound compounds, ¹H NMR and ¹³C NMR are fundamental.
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the presence of the sulfur atom, and the spin-spin coupling patterns can help establish the connectivity of the carbon skeleton.
¹³C NMR reveals the number of non-equivalent carbons and their chemical environment. The position of the carbon signals provides insight into the functional groups present.
2D NMR Techniques: More complex structures and stereochemical assignments for this compound derivatives can be determined using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques establish proton-proton and proton-carbon connectivities over two and three bonds, respectively, allowing for the unambiguous assembly of the molecular structure.
Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov It is widely utilized for confirming molecular identity and assessing sample purity. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. Ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for analyzing thiol-containing compounds. nih.gov
MS is also instrumental in identifying modifications to the thiol group in this compound derivatives. Specific mass shifts can indicate the addition of other molecules, a process known as S-thiolation.
| Modification | Added Group | Δ Mass (Da) |
|---|---|---|
| S-cysteinylation | Cysteine | +119 |
| S-homocysteinylation | Homocysteine | +143 |
| S-glutathionylation | Glutathione | +305 |
| S-sulfhydration | Sulfur | +32 |
A qualitative mass spectrometry study can be performed to confirm the molecular identity of derivatized products, such as the formation of thioisoindole derivatives. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which helps in the structural elucidation of unknown compounds in complex mixtures. mdpi.com
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org The technique involves exposing a single crystal of a this compound compound to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays allow for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgtaylorfrancis.com
This method provides an unambiguous depiction of the molecule's stereochemistry and conformation in the solid state. The first step is to grow high-quality crystals, which are then mounted on a goniometer and exposed to the X-ray beam. nih.gov The symmetry of the diffraction pattern reveals the crystal system and space group. nih.gov
| Crystal System | Conditions on Unit Cell Axes (a, b, c) and Angles (α, β, γ) |
|---|---|
| Triclinic | None |
| Monoclinic | α = γ = 90° |
| Orthorhombic | α = β = γ = 90° |
| Tetragonal | a = b; α = β = γ = 90° |
| Trigonal | a = b; α = β = 90°; γ = 120° |
| Hexagonal | a = b; α = β = 90°; γ = 120° |
| Cubic | a = b = c; α = β = γ = 90° |
Chromatographic Separation and Purification Techniques for this compound Compounds
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, chromatographic methods are essential for isolating compounds of interest from reaction mixtures or natural extracts and for assessing purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. springernature.com For the analysis of this compound and other thiol-containing compounds, reversed-phase HPLC (RP-HPLC) is particularly common. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. nih.govsielc.com
Method development involves optimizing several parameters to achieve good resolution and symmetric peak shapes:
Column: The choice of stationary phase (e.g., C18, C8) and column dimensions is critical.
Mobile Phase: The composition of the mobile phase (e.g., the ratio of water to organic solvent) and the use of additives like formic acid or trifluoroacetic acid to control pH are optimized. nih.govwaters.com Elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time). springernature.com
Detection: A UV detector is commonly used, and the detection wavelength is chosen to maximize the analyte's absorbance. For some thiol analyses, a detection wavelength of 326 nm has been found to be optimal. nih.gov
| Parameter | Method 1 (for TNB) nih.gov | Method 2 (for Thioctic Acid) bwise.kr |
|---|---|---|
| Column | Apollo C₁₈ (250 mm × 4.6 mm, 5 µm) | Information not specified |
| Mobile Phase | A: 0.9% (v/v) formic acid in water B: Acetonitrile | Acetonitrile and 0.7 g/L potassium dihydrogen phosphate (pH 3.6) |
| Elution | Gradient: 0-30% B (9 min), 30-80% B (7 min), hold 80% B (5 min) | Isocratic |
| Flow Rate | 0.8 mL/min | Information not specified |
| Detection | UV at 326 nm | UV at 215 nm |
Preparative chromatography is the process of using chromatography to isolate a sufficient quantity of a substance for further use, rather than for analysis. springernature.com It is a powerful tool for purifying this compound derivatives from complex mixtures. springernature.com Preparative HPLC is essentially a scaled-up version of analytical HPLC, using wider columns and higher flow rates to handle larger sample loads. springernature.comwaters.com
The primary goal is to achieve high purity and good recovery of the target compound. nih.gov The process often begins with an optimized analytical separation that is then scaled up. waters.com Various modes of preparative chromatography, such as normal-phase, reversed-phase, size exclusion, and ion-exchange, can be employed depending on the properties of the this compound derivatives to be isolated. springernature.com After separation, fractions containing the purified compound are collected, and the solvent is removed, typically through evaporation or freeze-drying, to yield the isolated this compound derivative. springernature.com
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm |
| Stationary Phase Particle Size | Typically 1.7 - 5 µm | Typically 5 - 10 µm or larger |
| Flow Rate | Typically 0.2 - 2 mL/min | Typically >20 mL/min |
| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |
| Objective | Identification and Quantification | Isolation and Purification |
Advanced Analytical Platforms for Biochemical Analysis of this compound Interactions
The study of this compound's interactions within biological systems necessitates the use of sophisticated analytical platforms capable of providing high sensitivity and specificity. These advanced techniques are crucial for elucidating the compound's mechanism of action, metabolic fate, and its effects on biochemical pathways.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Biochemical Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound and its derivatives in complex biological matrices such as plasma, urine, and tissue homogenates. agnopharma.comcmro.in Its power lies in the combination of the physical separation capabilities of liquid chromatography with the highly sensitive and specific mass analysis of mass spectrometry. agnopharma.comnih.gov
Targeted Profiling: In targeted LC-MS/MS analysis, the instrument is set to detect and quantify specific, known compounds. For this compound and its anticipated metabolites, this involves optimizing the mass spectrometer to monitor specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). This approach offers exceptional sensitivity and specificity, allowing for the precise quantification of this compound and its metabolites even at very low concentrations. agnopharma.com The high specificity of MRM reduces the need for extensive sample cleanup, which in turn increases sample throughput.
Untargeted Profiling (Metabolomics): Untargeted analysis is employed to gain a broader understanding of the biochemical impact of this compound on an organism. In this approach, high-resolution mass spectrometers are used to capture data on as many metabolites as possible within a biological sample. nih.gov By comparing the metabolic profiles of this compound-treated samples to control samples, researchers can identify endogenous metabolites that are significantly altered, providing insights into the pathways affected by this compound's presence.
Below is a table representing hypothetical LC-MS/MS parameters for a targeted analysis of this compound and a potential metabolite, this compound-S-oxide.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 312.1 | 184.2 | 4.5 |
| This compound-S-oxide | 328.1 | 184.2 | 3.8 |
Isotopic Tracer Analysis in Non-Clinical Metabolic Pathway Studies Involving this compound
Isotopic tracer analysis is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.govox.ac.uk In the context of this compound research, this involves administering a stable isotope-labeled version of the compound (e.g., containing ¹³C or ¹⁵N) to a non-clinical model system, such as cell cultures or animal models. nih.gov
By using mass spectrometry to track the incorporation of the stable isotopes from labeled this compound into downstream metabolites, researchers can definitively map its metabolic pathways. nih.govox.ac.uk This method provides unparalleled insight into how this compound is processed, identifying the specific biochemical reactions it undergoes. nih.gov The analysis of isotopomer distributions in downstream products helps to elucidate precursor-product relationships and can provide quantitative information about the interconversion of metabolites. ox.ac.uk
The table below illustrates a hypothetical outcome of an isotopic tracer study using uniformly ¹³C-labeled this compound (¹³C-Thiogar), showing the expected mass increase in its direct metabolites.
| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) from ¹³C-Thiogar | Mass Shift (Da) |
| Metabolite A (Glucuronide Conjugate) | 488.1 | 498.1 | +10 |
| Metabolite B (Oxidative Product) | 328.1 | 338.1 | +10 |
| Metabolite C (Cleavage Product) | 150.0 | 154.0 | +4 |
Method Validation and Quality Assurance in this compound Analytical Research
To ensure that the data generated from the analysis of this compound is reliable and reproducible, the analytical methods used must undergo a rigorous validation process. americanpharmaceuticalreview.comjddtonline.info Method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose. youtube.com Key performance characteristics are evaluated according to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). americanpharmaceuticalreview.comjddtonline.info
Quality assurance (QA) encompasses the systems and procedures put in place to ensure that the final results are of high quality and integrity. researchgate.netelsevierpure.com This includes adherence to standard operating procedures (SOPs), regular instrument calibration, and the use of quality control samples in every analytical run.
The primary parameters assessed during the validation of an analytical method for this compound quantification are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria Example |
| Accuracy | The closeness of test results to the true value. | Recovery of 85-115% of the spiked concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of this compound. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the limits of quantification and the upper end of the linear curve. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, temperature, etc. |
Non Clinical Biological and Biochemical Roles of Thiogar Analogues
Modulation of Purine (B94841) Biosynthesis Pathway via Glycinamide (B1583983) Ribonucleotide Transformylase (GAR TFase) Inhibition
Thiogar analogues are notable for their ability to modulate the purine biosynthesis pathway, specifically through the inhibition of Glycinamide Ribonucleotide Transformylase (GAR TFase). GAR TFase is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing the transfer of a formyl group from N-10-formyl tetrahydrofolate to glycinamide ribonucleotide (GAR) nih.govuni.lu. This makes GAR TFase an attractive target for the design of pharmacologically active substances, including anti-neoplastic agents nih.gov.
One prominent example is thioglycinamide ribonucleotide dideazafolate (B10788444) (TGDDF), a multi-substrate adduct inhibitor (MAI) of GAR TFase nih.gov. TGDDF is synthetically prepared by linking analogues of the GAR substrate and the N-10-formyl tetrahydrofolate cofactor nih.gov. The design of a complementary nucleophilic GAR analog, referred to as "this compound," was instrumental in achieving a convergent and regiospecific synthesis of TGDDF under mild conditions, yielding a product with inherent hydrolytic and oxidative stability nih.gov.
TGDDF demonstrates potent inhibition of GAR TFase, characterized by a subnanomolar dissociation constant (KD) nih.gov. Specifically, the beta-anomer of TGDDF exhibits an average KD value of 250 pM, with an approximate standard error of 50 pM. The alpha-anomer, however, shows a lower binding affinity, with a KD of 5.8 nM nih.gov.
This compound has been described as the most potent and specific inhibitor of the GAR TFase enzyme known in the literature at the time of its description nih.gov. The specificity of beta-TGDDF has been demonstrated across various species of GAR TFase, including those from E. coli, Avian, HeLaO, and L1210 cells nih.gov.
Table 1: Dissociation Constants (KD) of TGDDF Anomers for GAR TFase
| Compound Anomer | Dissociation Constant (KD) |
| Beta-TGDDF | 250 pM (± 50 pM) |
| Alpha-TGDDF | 5.8 nM |
Enzyme kinetic studies reveal that beta-TGDDF functions as a slow, tight-binding inhibitor against GAR TFase from multiple sources nih.gov. Slow-binding inhibition is characterized by an initial, less stable enzyme-inhibitor complex that undergoes a slower conformational rearrangement to form a more tightly bound complex nih.gov. This kinetic behavior can lead to time-dependent Kᵢ values if traditional Michaelis-Menten kinetics are applied, necessitating more complex analyses of on (kon) and off (koff) rate constants to determine true Kᵢ values nih.gov.
The design of TGDDF as a multisubstrate analogue inhibitor is crucial to its binding mechanism, enabling it to capture the binding energy from both of the enzyme's natural substrates within a single molecule nih.govnih.gov. These inhibitors are composed of two distinct components: a folate component and a ribonucleotide component, each structurally corresponding to a normal substrate of the enzyme nih.gov. The use of a mercapto analog of GAR (this compound) facilitated the coupling reaction at neutral pH in an aqueous buffered medium, contributing to the hydrolytic and oxidative stability of the resulting inhibitor nih.gov.
Glycosidase Modulation and Glycoside Hydrolysis Inhibition by Thio-Carbohydrates
Thio-carbohydrates, including synthetic thiasugars, are recognized for their ability to modulate glycosidase activity and inhibit glycoside hydrolysis nih.gov. Glycoside hydrolases, also known as glycosidases, are enzymes that catalyze the cleavage of glycosidic bonds in various di-, oligo-, and polysaccharides, as well as glycoconjugates nih.govsdsc.edu.
A notable example is 5-thio-L-fucose, a ring sulfur analogue of L-fucose, which was identified as the first thiopyran to exhibit inhibitory activity against a glycosidase in the micromolar range (Kᵢ) nih.gov. Structure-activity relationship studies for the inhibition of fucosidase by 5-thio-L-fucose suggest that a hydrophobic interaction between the ring sulfur atom and the enzyme contributes significantly to its strong binding nih.gov.
Furthermore, di- and trisaccharide analogues incorporating thiasugars have been synthesized. These oligosaccharide analogues are resistant to glycosidase-mediated degradation and have demonstrated strong binding affinities to antibodies or lectins nih.gov. Another class of thio-carbohydrate inhibitors includes sulfylimine compounds featuring a thiafuran structure. These compounds, designed as transition-state analogue inhibitors of glucosidases, have shown weak inhibitory activity. The same thiafuran structure is present in the natural product salacinol (B1681389), a potent glucosidase inhibitor. Research into synthetic analogues of salacinol has underscored the importance of both the sulfonium (B1226848) ion within the thiafuran ring and its intramolecular counter anion (sulfate) for its inhibitory efficacy nih.gov.
Table 2: Examples of Thio-Carbohydrate Glycosidase Inhibitors
| Compound | Type of Thio-Carbohydrate | Target Enzyme (Example) | Key Feature/Mechanism |
| 5-Thio-L-fucose | Thiopyran | Fucosidase | Micromolar Kᵢ; hydrophobic interaction of ring sulfur with enzyme nih.gov |
| Thiasugar-based Di/Trisaccharides | Oligosaccharide analogs | Glycosidases | Glycosidase-resistant; strong binding to antibodies/lectins nih.gov |
| Sulfylimine (thiafuran) | Thiafuran structure | Glucosidases | Transition-state analog inhibitor; weak inhibition; importance of sulfonium ion and intramolecular sulfate (B86663) for activity (as seen in salacinol) nih.gov |
| Myrosinases | Retaining Glycoside Hydrolase | Anionic Thioglycosides | Found in Glycoside Hydrolase Family 1; glutamic acid replaced by glutamine, potentially reducing charge repulsion with anionic aglycon sulfate, enabling hydrolysis of glucosinolates nih.gov |
Role in Glycoconjugate Function and Cell Surface Recognition Processes
Glycoconjugates, which include glycoproteins and glycolipids, are complex molecules formed by carbohydrates covalently linked to non-sugar components like proteins or lipids. They are predominantly located on the outer surface of cell membranes and are integral to various cellular functions, particularly specific recognition events between cells wikipedia.orgwikipedia.orgfishersci.camims.com. These functions encompass cell recognition and identification, mediation of cell signaling, endocytosis, and roles in cell adhesion and stabilization wikipedia.orgfishersci.canih.gov.
The involvement of thio-carbohydrate analogues, such as thiasugar-containing di- and trisaccharide analogues, in glycoconjugate function is significant because these compounds are glycosidase-resistant nih.gov. This resistance means they are not readily hydrolyzed by enzymes that typically break down glycosidic bonds, potentially altering or extending their functional lifespan on cell surfaces or in extracellular matrices. Such analogues can also demonstrate strong binding to antibodies or lectins, suggesting their capacity to influence or interfere with normal recognition processes nih.gov.
Exploration of this compound Analogues as Biochemical Probes in Defined Cellular Systems
This compound analogues hold potential as biochemical probes, which are small molecules used to perturb and elucidate biological processes within defined cellular systems wikidata.org. These probes are critical tools for translating observed cellular phenotypes into a precise understanding of the underlying molecular targets and mechanisms of action wikidata.org. The evaluation of such probes in cellular systems focuses on their potency, selectivity, evidence of target engagement, and a clear understanding of how they modulate their target mims.com.
The concept of "this compound" as a mercapto analog of GAR nih.gov suggests its inherent potential for functionalization, which is a common strategy in probe development. For instance, fluorescent probes are widely used for detecting thiols in live cells, enabling the visualization of their concentration, distribution, and dynamic movement in their native intracellular environments uni.lu. If this compound analogues can be appropriately tagged, they could serve similar roles in studying specific cellular pathways or molecular interactions involving thiol groups.
Activity-based protein profiling (ABPP) represents a powerful method for studying target engagement in cells. This technique employs small molecule probes that carry a reactive headgroup, allowing them to covalently bind to the active site of an enzyme, thereby mimicking a substrate and exploiting the enzyme's reactivity wikidata.org. Such approaches could be applied to this compound analogues to investigate their direct interaction with and modification of target enzymes within living cells. Fluorescent analogues, like the retinoic acid analog DC 271, are already utilized for biochemical and intracellular characterization of signaling pathways, demonstrating how functionalized analogues can elicit cellular responses consistent with their endogenous counterparts nih.gov.
Development of this compound-Based Molecules for Mechanistic Enzymology Studies
The development of this compound-based molecules is highly relevant to mechanistic enzymology, a field dedicated to understanding the kinetic and thermodynamic aspects of enzyme-catalyzed reactions, including the intricate details of substrate binding and reaction mechanisms nih.gov. This understanding is indispensable for elucidating enzyme function and the molecular mode of action of enzyme inhibitors nih.govmetabolomicsworkbench.orgwikipedia.org.
The synthesis of the complementary nucleophilic GAR analog, "this compound," was a pivotal step in the development of TGDDF nih.gov. This highlights how this compound-based molecules can be specifically engineered as synthetic intermediates or direct tools to dissect complex enzyme mechanisms. TGDDF itself, as an "enzyme-assembled tight binding inhibitor" of GAR TFase, serves as an excellent example guidetopharmacology.org. Such tight-binding inhibitors are invaluable in mechanistic studies because they can provide detailed insights into the enzyme's active site architecture and any conformational changes that occur upon inhibitor binding nih.govnih.gov.
Enzyme kinetic studies, which are fundamental to mechanistic enzymology, are essential for characterizing enzyme-target interactions, classifying the mode of inhibition, optimizing potential drug candidates, and predicting their metabolic fate fishersci.caarxiv.org. By being potent and specific inhibitors, this compound-based molecules contribute significantly to this body of knowledge. Furthermore, the design of glycosidase inhibitors, including some thio-carbohydrates, often involves mimicking the transition state of the enzymatic reaction. This strategy is a core principle of mechanistic enzymology, aiming to achieve high potency and specificity by leveraging the enzyme's high affinity for the transition state sdsc.edu.
Future Directions and Emerging Research Avenues for Thiogar
Innovations in Thiogar Synthetic Chemistry for Enhanced Accessibility and Diversity
Innovations in synthetic chemistry are crucial for enhancing the accessibility and diversity of chemical compounds. The field of medicinal chemistry continuously explores novel synthetic routes to accelerate drug discovery and development by accessing untapped regions of chemical space and synthesizing diverse compound libraries epa.gov. These advancements leverage cutting-edge synthetic strategies to expand chemical diversity and enable the creation of various chemical entities with therapeutic potential epa.gov.
Expanding the Scope of this compound Analogues for Specific Biochemical Target Modulation
Expanding the scope of analogues for a compound like this compound would involve designing and synthesizing derivatives that can specifically modulate biochemical targets. The development of multi-substrate analogue inhibitors, for instance, is a strategy to create high-affinity, selective inhibitors for enzymes that catalyze reactions involving multiple substrates. This involves capturing the binding energy of individual substrates into a single molecule.
The process of identifying and optimizing lead compounds often relies on the availability of diverse chemical libraries, which can be screened against specific biological targets or disease models. High-throughput screening technologies, coupled with automated synthesis methods, significantly accelerate the identification of compounds exhibiting promising biological activity. For this compound, this would entail systematic modifications to its structure to explore its interaction with various enzymes, receptors, or proteins, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Integration of Advanced Computational Methods in Predictive this compound Research
Advanced computational methods play an increasingly vital role in predictive research for chemical compounds, offering a cost-effective and time-efficient approach to drug discovery and development. These in silico techniques are instrumental in understanding molecular interactions, predicting properties, and guiding the design of new compounds.
Common computational approaches include:
Molecular Docking: Simulates the interaction between a ligand (e.g., this compound or its analogue) and a target binding site to predict binding affinity and orientation.
Molecular Dynamics (MD) Simulations: Provides insights into the dynamic behavior of molecules and their interactions over time, offering a more comprehensive understanding of binding stability and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These methods establish mathematical relationships between a compound's chemical structure and its biological activity or physicochemical properties, enabling the prediction of new compounds' characteristics without experimental synthesis.
Virtual Screening (VS): Involves computationally screening large databases of compounds to identify potential hits with desired properties, significantly reducing the experimental workload.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity): Computational models can predict these crucial pharmacokinetic and toxicological properties, helping to filter out compounds with unfavorable profiles early in the discovery process.
The integration of artificial intelligence (AI) and machine learning (ML) further enhances these methods, allowing for more accurate predictions and streamlined decision-making in drug design. These predictive techniques can overcome limitations of traditional methods by analyzing vast datasets and identifying trends, thereby accelerating research and development.
Development of Novel Analytical Platforms for Comprehensive this compound Characterization
The development of novel analytical platforms is essential for the comprehensive characterization of chemical compounds like this compound, ensuring their safety, quality, and authenticity. Analytical techniques are indispensable across various scientific disciplines, including chemistry and biosciences epa.gov.
Key areas of development and application include:
Hyphenated Techniques: Combining different analytical methods, such as two-dimensional chromatography coupled with mass spectrometry (MS) detection systems, offers enhanced separation and identification capabilities for complex mixtures, allowing for simultaneous analysis of multiple compounds with high sensitivity and resolution epa.gov.
Advanced Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are crucial for elucidating the structural identity of compounds, while advancements continue to improve their sensitivity and applicability to smaller sample sizes or more complex matrices.
Electrochemical Techniques and Biosensors: These offer selective and portable real-time testing capabilities, which are valuable for on-site analyses and detecting specific compounds with high precision epa.gov.
Thermal Analysis: Techniques such as Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Thermogravimetry Analysis (TGA) provide insights into the structure, purity, and thermal stability of materials epa.gov.
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) remain fundamental for separating and quantifying components in a sample, with ongoing innovations focusing on improved resolution, speed, and automation epa.gov.
Continuous refinement and integration of emerging technologies, such as nanotechnology and artificial intelligence, promise to yield novel methodologies that enhance precision and expand analytical capabilities for comprehensive characterization.
Q & A
Basic Research Questions
Q. How can researchers design a pilot study to investigate Thiogar’s biochemical properties?
- Methodological Answer : Begin by defining clear objectives using the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) . For example:
- Population : In vitro cell lines or model organisms.
- Intervention : this compound at varying concentrations.
- Comparison : Control groups without this compound.
- Outcome : Biomarker quantification (e.g., enzyme activity, cytotoxicity).
- Time : Short-term exposure (24–72 hours).
Use Design of Experiments (DOE) to optimize parameters (e.g., dose-response curves) and minimize variability . Pilot data should inform power analysis for larger studies.
Q. What strategies ensure a robust literature review for this compound-related research?
- Methodological Answer : Use Google Scholar with advanced operators:
- Exact phrases :
"this compound AND pharmacokinetics". - Exclusion :
-patent -industrialto avoid non-academic sources. - Citation tracking : Use "Cited by" to identify seminal papers and "Related articles" for interdisciplinary connections .
Organize findings using reference managers (e.g., Zotero) and prioritize peer-reviewed journals indexed in PubMed or Scopus.
Q. How to formulate hypothesis-driven research questions for this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "Does this compound inhibit [specific enzyme] in [cell type], and how does this interaction affect [pathway] compared to existing inhibitors?"
Ensure hypotheses are falsifiable and aligned with gaps identified in literature reviews .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be resolved?
- Methodological Answer : Conduct triangulation :
- Methodological : Compare results from diverse techniques (e.g., HPLC, LC-MS, in silico modeling).
- Data source : Replicate experiments in multiple cell lines or animal models.
- Analytical : Use sensitivity analysis to assess robustness of statistical conclusions .
Document protocols meticulously to identify variables (e.g., solvent used, incubation time) that may explain discrepancies .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Machine learning : Apply random forests or neural networks to predict this compound’s bioactivity from structural descriptors.
Validate models using k-fold cross-validation and external datasets .
Q. How to ethically validate primary data collected from this compound experiments?
- Methodological Answer :
- Blinding : Ensure data collectors and analysts are blinded to treatment groups.
- Pilot testing : Pre-test assays to refine protocols and reduce technical noise .
- Raw data archiving : Share datasets via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What interdisciplinary approaches enhance this compound’s research impact?
- Methodological Answer : Combine techniques from:
- Computational chemistry : Molecular docking to predict this compound’s binding affinity.
- Omics : Transcriptomics/proteomics to map pathway alterations.
- Clinical research : Collaborate with clinicians to explore translational potential .
Use tools like Cytoscape for network analysis of multi-omics data.
Data Management & Validation
Q. How to address reproducibility challenges in this compound synthesis protocols?
- Methodological Answer :
- Standardization : Document reaction conditions (e.g., temperature, catalysts) using CHEMDRAW templates.
- Collaborative validation : Share protocols via platforms like Protocols.io for peer feedback .
- Analytical verification : Use NMR and mass spectrometry to confirm purity and structure .
Ethical & Compliance Considerations
Q. What ethical guidelines govern this compound research involving animal models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
